(R)-2-Amino-3-(methylthio)propan-1-OL hcl

Catalog No.
S13553017
CAS No.
M.F
C4H12ClNOS
M. Wt
157.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-3-(methylthio)propan-1-OL hcl

Product Name

(R)-2-Amino-3-(methylthio)propan-1-OL hcl

IUPAC Name

(2R)-2-amino-3-methylsulfanylpropan-1-ol;hydrochloride

Molecular Formula

C4H12ClNOS

Molecular Weight

157.66 g/mol

InChI

InChI=1S/C4H11NOS.ClH/c1-7-3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1

InChI Key

FEAJTAUYKAJSDO-PGMHMLKASA-N

Canonical SMILES

CSCC(CO)N.Cl

Isomeric SMILES

CSC[C@@H](CO)N.Cl

(R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride is an organic compound with the chemical formula C4H12ClNOS. It features an amino group, a hydroxyl group, and a methylthio group, making it a member of the amino alcohol class. This compound is characterized by its chiral center, which distinguishes its (R)-enantiomer from its (S)-counterpart, influencing its biological activity and reactivity. The compound is often utilized in various chemical syntheses and biological studies due to its unique structural properties .

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, allowing for the formation of various derivatives.
  • Dehydration Reactions: Under acidic conditions, the hydroxyl group can be eliminated to form alkenes or other unsaturated compounds.
  • Formation of Salts: The hydrochloride form indicates that the compound can easily form salts with various acids, enhancing its solubility and stability in solution .

Several methods have been developed for synthesizing (R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride:

  • Starting from Methylthioacetic Acid: This method involves the reaction of methylthioacetic acid with ammonia or amines under controlled conditions to yield the desired amino alcohol.
  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the reaction between suitable substrates can lead to high yields of the (R)-enantiomer.
  • Asymmetric Synthesis: Techniques such as asymmetric hydrogenation or chiral auxiliary methods can also be employed to selectively produce the (R)-form from achiral precursors .

(R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride has diverse applications across various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Research: The compound serves as a tool in biochemical research for studying enzyme activity and receptor interactions.
  • Agriculture: Potential applications in agrochemicals for enhancing plant growth or pest resistance have been explored .

Interaction studies involving (R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride focus on its binding affinities with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors can provide insights into its potential therapeutic effects.
  • Metabolic Pathways: Understanding how this compound is metabolized in vivo helps elucidate its pharmacokinetics and potential side effects.
  • Synergistic Effects: Studies on combining this compound with other drugs may reveal enhanced efficacy or reduced toxicity profiles .

Several compounds share structural similarities with (R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-2-methylpropanolC4H11NOLacks methylthio group; more branched structure
2-Amino-3-methylbutan-1-olC5H13NOHas an additional carbon; different steric properties
2-Amino-3-phenyloctan-1-olC11H15NOContains a phenyl group; used in drug synthesis
(S)-2-Amino-3-(methylthio)propanolC4H11NOSEnantiomeric counterpart; differing biological activity

The uniqueness of (R)-2-Amino-3-(methylthio)propan-1-OL hydrochloride lies in its specific chiral configuration and functional groups that impart distinct chemical reactivity and biological properties compared to these similar compounds. This makes it particularly valuable in pharmaceutical applications where chirality plays a critical role in drug efficacy .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

157.0328129 g/mol

Monoisotopic Mass

157.0328129 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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